molecular formula C12H15BrN2O B8311682 5-Bromo-3-(3-methoxypropyl)-1-methyl-1H-indazole

5-Bromo-3-(3-methoxypropyl)-1-methyl-1H-indazole

Cat. No. B8311682
M. Wt: 283.16 g/mol
InChI Key: XEDJCOUQCWIWMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-3-(3-methoxypropyl)-1-methyl-1H-indazole is a useful research compound. Its molecular formula is C12H15BrN2O and its molecular weight is 283.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-3-(3-methoxypropyl)-1-methyl-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-3-(3-methoxypropyl)-1-methyl-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-Bromo-3-(3-methoxypropyl)-1-methyl-1H-indazole

Molecular Formula

C12H15BrN2O

Molecular Weight

283.16 g/mol

IUPAC Name

5-bromo-3-(3-methoxypropyl)-1-methylindazole

InChI

InChI=1S/C12H15BrN2O/c1-15-12-6-5-9(13)8-10(12)11(14-15)4-3-7-16-2/h5-6,8H,3-4,7H2,1-2H3

InChI Key

XEDJCOUQCWIWMX-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)C(=N1)CCCOC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 54.00 g of 5-bromo-3-(3-methoxyprop-1-ynyl)-1-methyl-1H-indazole in 1700 ml of methanol is admixed at room temperature with 20.58 g of 10% Pd/C. The mixture is hydrogenated over 1.5 hours and clarified by filtration, and the filtrate is concentrated by evaporation. The title compound is obtained as a yellowish oil from the residue by means of flash chromatography (SiO2 60F). Rf=0.56 (1:1 EtOAc-heptane). Rt=4.37 (gradient I).
Name
5-bromo-3-(3-methoxyprop-1-ynyl)-1-methyl-1H-indazole
Quantity
54 g
Type
reactant
Reaction Step One
Quantity
1700 mL
Type
solvent
Reaction Step Two
Name
Quantity
20.58 g
Type
catalyst
Reaction Step Three

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